6,7-Dimethoxy-N-(piperazin-1-yl)quinolin-2-amine hydrochloride
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Overview
Description
6,7-Dimethoxy-N-(piperazin-1-yl)quinolin-2-amine hydrochloride is an organic compound belonging to the class of n-arylpiperazines. This compound is characterized by the presence of a piperazine ring attached to a quinoline structure, with methoxy groups at the 6 and 7 positions. It is often used in pharmaceutical research due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-N-(piperazin-1-yl)quinolin-2-amine hydrochloride typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.
Introduction of Methoxy Groups: Methoxy groups are introduced at the 6 and 7 positions using methylation reactions, often employing reagents like dimethyl sulfate or methyl iodide.
Attachment of Piperazine: The piperazine ring is introduced through nucleophilic substitution reactions, where the quinoline derivative reacts with piperazine under basic conditions.
Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-N-(piperazin-1-yl)quinolin-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols are employed under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6,7-Dimethoxy-N-(piperazin-1-yl)quinolin-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-N-(piperazin-1-yl)quinolin-2-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Prazosin Hydrochloride: An antihypertensive agent with a similar quinoline structure.
Terazosin Hydrochloride: Used to treat benign prostatic hyperplasia and hypertension.
Doxazosin Mesilate: Another antihypertensive agent with structural similarities.
Uniqueness
6,7-Dimethoxy-N-(piperazin-1-yl)quinolin-2-amine hydrochloride is unique due to its specific substitution pattern and the presence of both methoxy and piperazine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H21ClN4O2 |
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Molecular Weight |
324.80 g/mol |
IUPAC Name |
6,7-dimethoxy-N-piperazin-1-ylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C15H20N4O2.ClH/c1-20-13-9-11-3-4-15(17-12(11)10-14(13)21-2)18-19-7-5-16-6-8-19;/h3-4,9-10,16H,5-8H2,1-2H3,(H,17,18);1H |
InChI Key |
SKBABQHFLJTFPP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC(=N2)NN3CCNCC3)OC.Cl |
Origin of Product |
United States |
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